molecular formula C12H22N2O5 B12290750 Boc-3-(1-Morpholinyl)-L-Ala-OH

Boc-3-(1-Morpholinyl)-L-Ala-OH

Cat. No.: B12290750
M. Wt: 274.31 g/mol
InChI Key: MBIZSSCBPBRSDT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-3-(1-Morpholinyl)-L-Ala-OH, also known as Boc-3-(1-Morpholinyl)-L-alanine, is a compound that belongs to the class of amino acids. It is characterized by the presence of a morpholine ring attached to the alanine backbone, with a tert-butyloxycarbonyl (Boc) protecting group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-(1-Morpholinyl)-L-Ala-OH typically involves the protection of the amino group of L-alanine with a Boc group, followed by the introduction of the morpholine ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including protection, coupling, and deprotection reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-3-(1-Morpholinyl)-L-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution may result in derivatives with different functional groups .

Scientific Research Applications

Boc-3-(1-Morpholinyl)-L-Ala-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-3-(1-Morpholinyl)-L-Ala-OH involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Boc-3-(1-Morpholinyl)-L-Ala-OH include other Boc-protected amino acids and morpholine-containing amino acids. Examples include:

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the morpholine ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-morpholin-4-ylpropanoic acid

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m0/s1

InChI Key

MBIZSSCBPBRSDT-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1CCOCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.